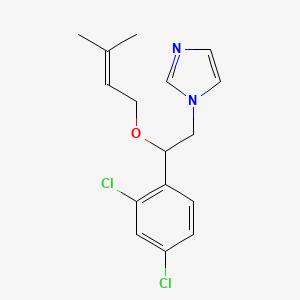
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various applications, including agriculture and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- typically involves the nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for mass production. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler imidazole compounds .
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological molecules and its potential as a biochemical tool.
Medicine: Investigated for its antifungal properties and potential therapeutic applications.
Industry: Used in the formulation of antifungal agents for agricultural and industrial use
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Imazalil: Another imidazole derivative with similar antifungal properties.
Econazole: Used in the treatment of fungal infections.
Clotrimazole: A widely used antifungal agent
Uniqueness
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is unique due to its specific molecular structure, which provides it with distinct antifungal properties. Its ability to inhibit cytochrome P-450 sterol C-14 α-demethylation makes it particularly effective against a broad spectrum of fungal species .
Propiedades
Número CAS |
159650-16-5 |
|---|---|
Fórmula molecular |
C16H18Cl2N2O |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-2-(3-methylbut-2-enoxy)ethyl]imidazole |
InChI |
InChI=1S/C16H18Cl2N2O/c1-12(2)5-8-21-16(10-20-7-6-19-11-20)14-4-3-13(17)9-15(14)18/h3-7,9,11,16H,8,10H2,1-2H3 |
Clave InChI |
MUKDARXQHNSTDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



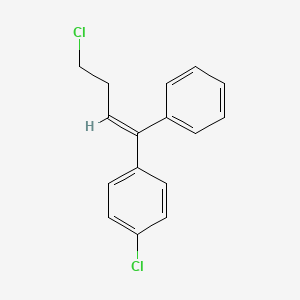
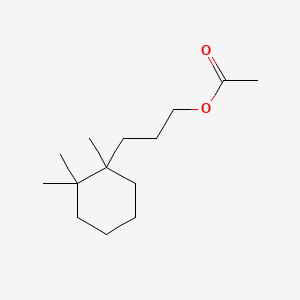



![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

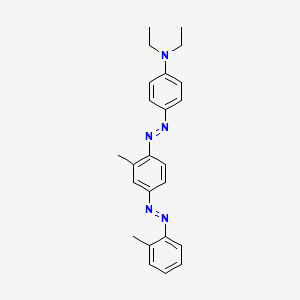


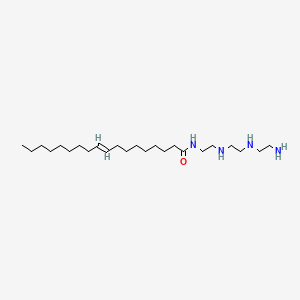
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)

